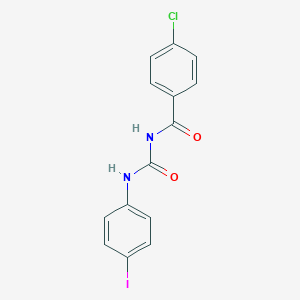
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BRDPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is implicated in the regulation of cell growth and survival. Moreover, this compound has been found to inhibit the activity of histone deacetylases, which are involved in the epigenetic regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, this compound has been found to exhibit low toxicity in vitro and in vivo, making it a safe candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are many potential future directions for the research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. For example, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, the development of novel analogs of this compound with improved solubility and efficacy could lead to the discovery of new drugs for the treatment of various diseases. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models could provide valuable insights into its potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit antitumor, anti-inflammatory, and antiviral activities in vitro. Moreover, this compound has been shown to inhibit the activity of various enzymes and signaling pathways, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its molecular targets, but the potential future directions for the research on this compound are promising.
Synthesis Methods
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-bromo-2,6-dimethylphenol with propylamine, followed by the addition of thiosemicarbazide and acetic anhydride. The resulting product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities in vitro, making it a promising candidate for drug development. Moreover, this compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease.
Properties
Molecular Formula |
C15H18BrN3O2S |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H18BrN3O2S/c1-4-5-13-18-19-15(22-13)17-12(20)8-21-14-9(2)6-11(16)7-10(14)3/h6-7H,4-5,8H2,1-3H3,(H,17,19,20) |
InChI Key |
QAASKJJZQMTWTJ-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2C)Br)C |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)






![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)

